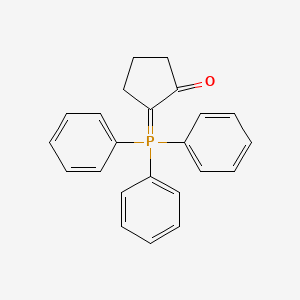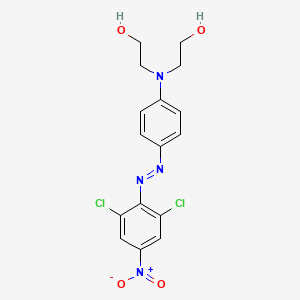
Octyl(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl(triphenyl)stannane is an organotin compound with the chemical formula C26H32Sn. It consists of an octyl group (C8H17) attached to a tin (Sn) atom, which is also bonded to three phenyl groups (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with octylmagnesium bromide in an anhydrous ether solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction is as follows:
Ph3SnCl+C8H17MgBr→Ph3SnC8H17+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Octyl(triphenyl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction for forming carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of octyl(triphenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride (C12H27ClSn): Another organotin compound with similar applications but different chemical properties.
Triphenyltin hydroxide (C18H15OSn): Used in agriculture as a fungicide.
Tetraphenyltin (C24H20Sn): Used in organic synthesis and as a precursor for other organotin compounds.
Uniqueness
Octyl(triphenyl)stannane is unique due to its specific combination of an octyl group and three phenyl groups attached to the tin atom. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C26H32Sn |
|---|---|
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
octyl(triphenyl)stannane |
InChI |
InChI=1S/C8H17.3C6H5.Sn/c1-3-5-7-8-6-4-2;3*1-2-4-6-5-3-1;/h1,3-8H2,2H3;3*1-5H; |
Clé InChI |
RMCGDGIGQJQINH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)






![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)


